molecular formula C17H18N2O2 B12086516 (6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol

(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol

Katalognummer: B12086516
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: JOLVQLZERRUNHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of hydroxyl groups using benzyl ethers, followed by the formation of the benzimidazole ring through cyclization reactions. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to minimize side reactions and ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium hydride (NaH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both benzyloxy and ethyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness.

Eigenschaften

Molekularformel

C17H18N2O2

Molekulargewicht

282.34 g/mol

IUPAC-Name

(1-ethyl-6-phenylmethoxybenzimidazol-2-yl)methanol

InChI

InChI=1S/C17H18N2O2/c1-2-19-16-10-14(8-9-15(16)18-17(19)11-20)21-12-13-6-4-3-5-7-13/h3-10,20H,2,11-12H2,1H3

InChI-Schlüssel

JOLVQLZERRUNHU-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C=CC(=C2)OCC3=CC=CC=C3)N=C1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.